molecular formula C12H12 B14386739 (Hexa-1,4,5-trien-1-yl)benzene CAS No. 87639-20-1

(Hexa-1,4,5-trien-1-yl)benzene

Cat. No.: B14386739
CAS No.: 87639-20-1
M. Wt: 156.22 g/mol
InChI Key: KLIJAUGLOOOZQV-UHFFFAOYSA-N
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Description

(Hexa-1,4,5-trien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a hexa-1,4,5-trienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexa-1,4,5-trien-1-yl)benzene typically involves the following steps:

    Preparation of Hexa-1,4,5-trien-1-yl Group: This can be achieved through the polymerization of acetylene or other suitable precursors under controlled conditions.

    Coupling with Benzene: The hexa-1,4,5-trien-1-yl group is then coupled with benzene using a catalyst such as palladium or nickel in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale polymerization reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(Hexa-1,4,5-trien-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Chlorine gas or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

(Hexa-1,4,5-trien-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (Hexa-1,4,5-trien-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. Specific pathways and targets may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.

    Receptor Binding: Binding to specific receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Styrene: Similar in structure but with a vinyl group instead of a hexa-1,4,5-trienyl group.

    Phenylacetylene: Contains an acetylene group attached to the benzene ring.

    Benzylideneacetone: Features a benzene ring with a conjugated ketone group.

Uniqueness

(Hexa-1,4,5-trien-1-yl)benzene is unique due to its extended conjugation and potential for forming complex polymeric structures. This extended conjugation can lead to unique electronic properties, making it valuable in the development of advanced materials and electronic devices.

Properties

CAS No.

87639-20-1

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C12H12/c1-2-3-4-6-9-12-10-7-5-8-11-12/h3,5-11H,1,4H2

InChI Key

KLIJAUGLOOOZQV-UHFFFAOYSA-N

Canonical SMILES

C=C=CCC=CC1=CC=CC=C1

Origin of Product

United States

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